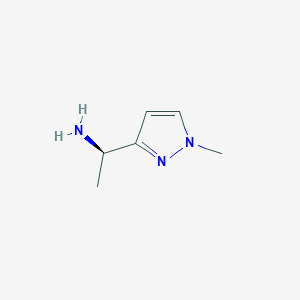![molecular formula C10H18N2O2 B3106149 4-[(3S)-piperidine-3-carbonyl]morpholine CAS No. 1568228-00-1](/img/structure/B3106149.png)
4-[(3S)-piperidine-3-carbonyl]morpholine
Vue d'ensemble
Description
“4-[(3S)-piperidine-3-carbonyl]morpholine” is a compound that contains a morpholine ring and a piperidine ring . The morpholine ring is a six-membered ring with one oxygen atom and four carbon atoms, while the piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . This compound is part of a larger class of compounds known as piperidine derivatives, which are important synthetic fragments for designing drugs .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . One key step in the synthesis of a related compound, (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid, involves a one-pot azide reductive cyclization of an aldehyde .Molecular Structure Analysis
The molecular structure of “this compound” includes a morpholine ring and a piperidine ring . The morpholine ring is a six-membered ring with one oxygen atom and four carbon atoms, while the piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, undergo various intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 234.73, a storage temperature at room temperature (RT), and a physical form as a powder .Applications De Recherche Scientifique
Heterocyclic Chemistry and Compound Synthesis
In heterocyclic chemistry, 4-[(3S)-piperidine-3-carbonyl]morpholine derivatives have been explored for their potential in synthesizing complex molecules. For instance, studies have demonstrated the utility of morpholine and piperidine in preparing dihydrothiophenium bis(ethoxycarbonyl)methylides through reactions with bis-(ethoxycarbonyl)carbenoid. These compounds are of interest due to their potential applications in synthesizing various heterocyclic structures, which could have implications in drug discovery and development (Yamagata et al., 1993).
Reaction Mechanisms with Ozone
Research into the ozonation of compounds containing piperidine and morpholine structures, including those similar to this compound, has provided insights into their reaction mechanisms with ozone. These studies are crucial for understanding the environmental fate and degradation pathways of pharmaceuticals containing such moieties. The investigations reveal the kinetic and stoichiometric characteristics of these reactions, contributing to the broader understanding of how such compounds behave in water treatment processes and the environment (Tekle-Röttering et al., 2016).
Structural and Stereochemical Investigations
The stereochemistry and conformations of compounds related to this compound have been a subject of research, providing insights into their chemical behavior and potential applications. For example, the study of N-trifyl substituted diheterocyclohexanes has shed light on the stereodynamics and the Perlin effect, which are essential for understanding the chemical and physical properties of these compounds, influencing their potential applications in medicinal chemistry and materials science (Shainyan et al., 2008).
Catalytic Applications
The synthesis and structural analysis of N-{2-(arylthio/seleno)ethyl}morpholine/piperidine complexes with palladium have revealed their potential as catalysts in chemical reactions, such as the Heck reaction. These studies contribute to the field of catalysis, offering new avenues for developing efficient and selective catalysts for organic synthesis (Singh et al., 2013).
Advanced Building Blocks in Drug Discovery
Research has also focused on designing and synthesizing novel building blocks for drug discovery, such as 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine. These compounds are larger and exhibit increased conformational flexibility compared to their parent heterocycles, making them valuable for lead optimization in medicinal chemistry projects (Feskov et al., 2019).
Safety and Hazards
Orientations Futures
Piperidines, including “4-[(3S)-piperidine-3-carbonyl]morpholine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which include this compound, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, amorolfine, a morpholine antifungal drug, inhibits the fungal enzymes D14 reductase and D7-D8 isomerase .
Mode of Action
In the case of amorolfine, the inhibition of fungal enzymes affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes . This could provide a general idea of how 4-[(3S)-piperidine-3-carbonyl]morpholine might interact with its targets.
Biochemical Pathways
Piperidine derivatives have been found to have a significant impact on various biological and pharmacological activities . For example, amorolfine’s inhibition of fungal enzymes disrupts fungal sterol synthesis pathways .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as dextromoramide, have been studied . Dextromoramide has a mean elimination half-life of 215.3 ± 78.4 minutes and a volume of distribution of 0.58 ± 0.20 L/kg . Peak plasma levels are reached within 0.5–4.0 h after dosing .
Result of Action
It is known that piperidine derivatives are used in the synthesis of pharmaceuticals with substantial interest .
Action Environment
It is known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
4-[(3S)-piperidine-3-carbonyl]morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the carbonic anhydrase enzyme, which is crucial for maintaining homeostasis in processes such as respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance . The compound can bind to the active site of carbonic anhydrase, inhibiting its activity and thereby affecting these physiological processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase by this compound can lead to altered pH regulation within cells, impacting metabolic activities and gene expression patterns . Additionally, this compound has been observed to affect the proliferation and differentiation of certain cell types, making it a potential candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit carbonic anhydrase is a key aspect of its mechanism of action. By binding to the enzyme’s active site, this compound prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons, thereby disrupting normal cellular processes . This inhibition can lead to downstream effects on cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular functionLong-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of carbonic anhydrase, resulting in persistent alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects. At higher doses, toxic effects such as metabolic imbalances and organ dysfunction have been observed . These findings highlight the importance of dosage optimization for potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase. The inhibition of this enzyme by this compound affects metabolic flux and metabolite levels, particularly those related to pH regulation and bicarbonate production . Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular distribution of this compound is essential for elucidating its precise biochemical effects and potential therapeutic applications .
Propriétés
IUPAC Name |
morpholin-4-yl-[(3S)-piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12/h9,11H,1-8H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAQRKAOFPLUCJ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


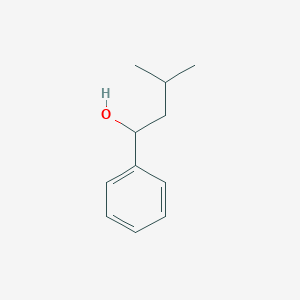


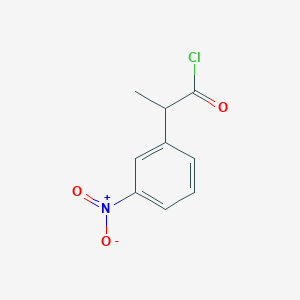
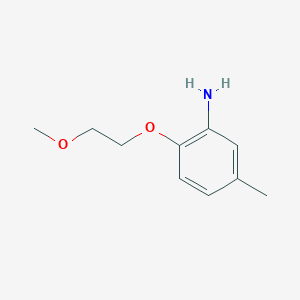

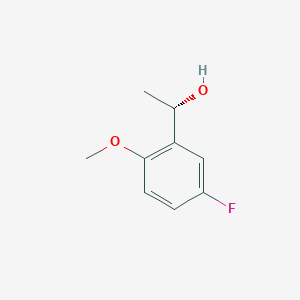
![(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine](/img/structure/B3106113.png)

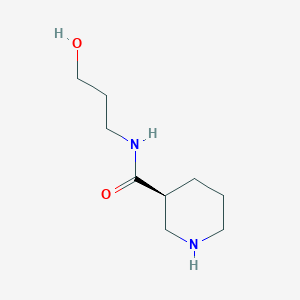
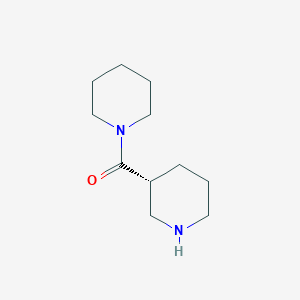
![[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol](/img/structure/B3106140.png)

